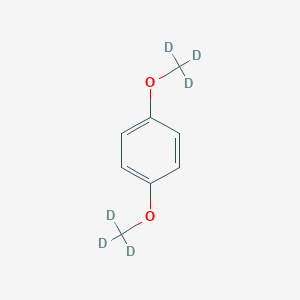

1,4-Dimethoxybenzene-D6

Beschreibung

BenchChem offers high-quality 1,4-Dimethoxybenzene-D6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethoxybenzene-D6 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-bis(trideuteriomethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBQPCCCRFSCAX-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Safety Landscape of 1,4-Dimethoxybenzene-D6: A Technical Guide for Researchers

For professionals engaged in the intricate world of pharmaceutical research and drug development, the use of isotopically labeled compounds is a cornerstone of modern analytical techniques. Among these, 1,4-Dimethoxybenzene-D6 stands out for its application in metabolic studies and as an internal standard. However, ensuring the safe handling and comprehensive understanding of this deuterated aromatic ether is paramount to maintaining a secure and efficient laboratory environment. This guide provides a detailed examination of the safety protocols, physicochemical properties, and potential hazards associated with 1,4-Dimethoxybenzene-D6, drawing upon established data for its non-deuterated analog, 1,4-Dimethoxybenzene.

Section 1: Chemical Identity and Physicochemical Properties

1,4-Dimethoxybenzene-D6 is a deuterated form of 1,4-dimethoxybenzene, where the six hydrogen atoms on the two methoxy groups are replaced with deuterium. This isotopic substitution is key to its utility in mass spectrometry-based assays, providing a distinct mass shift without significantly altering its chemical behavior.

Key Physicochemical Data:

| Property | Value (1,4-Dimethoxybenzene) | Value (1,4-Dimethoxybenzene-D6) | Source |

| Molecular Formula | C₈H₁₀O₂ | C₈D₆H₄O₂ | [1][2] |

| Molecular Weight | 138.16 g/mol | 144.20 g/mol | [2][3] |

| Appearance | White crystalline solid | White crystalline solid | [3][4] |

| Odor | Sweet, floral | Sweet, floral | [1][5] |

| Melting Point | 54-58 °C | Expected to be similar to the non-deuterated form | [3] |

| Boiling Point | 213 °C | Expected to be similar to the non-deuterated form | [3] |

| Flash Point | 98 °C | Expected to be similar to the non-deuterated form | [3] |

| Solubility | Slightly soluble in water; soluble in ether and benzene.[4][5] | Expected to have similar solubility | |

| Vapor Pressure | < 1 hPa at 20 °C | Expected to be similar to the non-deuterated form | [3] |

| Autoignition Temperature | 438 °C | Expected to be similar to the non-deuterated form | [1] |

Note: While specific experimental data for the deuterated form is limited, the physicochemical properties are anticipated to be nearly identical to the non-deuterated compound, with the primary difference being the molecular weight.

Section 2: Hazard Identification and GHS Classification

Based on the available data for 1,4-dimethoxybenzene, the deuterated analog is expected to carry a similar hazard profile. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these potential risks.

GHS Classification (based on 1,4-Dimethoxybenzene):

-

Acute Aquatic Toxicity: Category 3 (Harmful to aquatic life).[3]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[5][6]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).[5][6]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[5][6]

Pictogram:

Signal Word: Warning[4]

Hazard Statements:

-

H402: Harmful to aquatic life.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][7]

-

P273: Avoid release to the environment.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][7]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[7]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]

-

P312: Call a POISON CENTER/doctor if you feel unwell.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

Section 3: Safe Handling and Storage Protocols

The cornerstone of laboratory safety lies in proactive and informed handling procedures. The following protocols are designed to minimize exposure and mitigate risks associated with 1,4-Dimethoxybenzene-D6.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential.

Caption: Workflow for Safe Handling of 1,4-Dimethoxybenzene-D6.

Step-by-Step Handling Protocol:

-

Ventilation: Always handle 1,4-Dimethoxybenzene-D6 in a well-ventilated area. For procedures that may generate dust or vapors, a certified chemical fume hood is mandatory.[3]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.[8]

-

Body Protection: A standard laboratory coat should be worn to prevent skin contact.

-

-

Hygiene Practices:

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]

-

Avoid eating, drinking, or smoking in areas where chemicals are handled.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[9][10]

Section 4: Emergency Procedures and First Aid

In the event of accidental exposure, prompt and appropriate action is critical.

Caption: First Aid Measures for 1,4-Dimethoxybenzene-D6 Exposure.

First Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek medical attention.[3]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation develops or persists, seek medical advice.[3]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Section 5: Stability, Reactivity, and Disposal

Understanding the chemical stability and reactivity of 1,4-Dimethoxybenzene-D6 is crucial for preventing hazardous reactions.

-

Chemical Stability: The compound is stable under recommended storage conditions.[10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[9][10]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide and carbon dioxide.[10]

-

Hazardous Polymerization: Will not occur.[10]

Waste Disposal:

Disposal of 1,4-Dimethoxybenzene-D6 and its containers must be in accordance with all applicable federal, state, and local regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.[3]

Section 6: Toxicological and Ecological Information

The toxicological profile of 1,4-Dimethoxybenzene-D6 is inferred from data on its non-deuterated counterpart.

Acute Toxicity (1,4-Dimethoxybenzene):

Ecological Information:

-

This substance is harmful to aquatic life.[3] Avoid release into the environment.

Conclusion

While 1,4-Dimethoxybenzene-D6 is an invaluable tool in modern research, a thorough understanding of its safety profile is non-negotiable. By adhering to the guidelines outlined in this document, researchers and drug development professionals can ensure a safe and productive laboratory environment. The principles of sound chemical hygiene, proper use of engineering controls and personal protective equipment, and preparedness for emergency situations are the pillars of responsible scientific practice.

References

- Safety Data Sheet 1,4-Dimethoxybenzene. (n.d.). MetaSci Inc.

-

PubChem. (n.d.). 1,4-Dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

- 1,4-Dimethoxybenzene SDS, 150-78-7 Safety Data Sheets. (n.d.). ECHEMI.

- SAFETY DATA SHEET: 1,4-Dimethoxybenzene. (2025, September 12). Avocado Research Chemicals Ltd.

-

PubChem. (n.d.). 1,4-Dimethoxybenzene-D6. National Center for Biotechnology Information. Retrieved from [Link]

- Material Safety Data Sheet - 1,4-Dimethoxybenzene. (n.d.). Cole-Parmer.

- SAFETY DATA SHEET: 1,4-Dimethoxybenzene. (2015, September 9). Santa Cruz Biotechnology, Inc.

- 1,4-Dimethoxybenzene SDS (Safety Data Sheet). (2015, January 20). Flinn Scientific.

- SAFETY DATA SHEET: Hydroquinone, dimethyl ether. (2025, December 22). Thermo Fisher Scientific.

- SAFETY DATA SHEET: 1,4-Dimethoxybenzene. (2025, December 18). Fisher Scientific.

- Safety (MSDS) data for 1,4-dimethoxybenzene. (2010, February 8). Physical and Theoretical Chemistry Laboratory, Oxford University.

-

1,4-Dimethoxybenzene. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. 1,4-Dimethoxybenzene | C8H10O2 | CID 9016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Dimethoxybenzene-D6 | C8H10O2 | CID 12215905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sds.metasci.ca [sds.metasci.ca]

- 4. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 5. 1 4-Dimethoxybenzene SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.ca [fishersci.ca]

- 9. echemi.com [echemi.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Baseline Distortion in qNMR

Topic: 1,4-Dimethoxybenzene-d6 (Internal Standard)

Executive Summary

1,4-Dimethoxybenzene (and its ring-deuterated analog, 1,4-Dimethoxybenzene-d6) is a "gold standard" internal standard (IS) for quantitative NMR (qNMR) due to its high purity, non-volatility, and distinct signal profile. However, its primary utility—the intense, sharp methoxy singlet (~3.75 ppm)—is also its Achilles' heel. This high signal density often triggers receiver overload and radiation damping , leading to characteristic baseline distortions that compromise integration accuracy.

This guide provides a root-cause analysis and step-by-step troubleshooting protocols to resolve these distortions.

Phase 1: Diagnostic Workflow

Before adjusting parameters, identify the specific shape of your baseline distortion. Use the logic flow below to categorize your issue.

Figure 1: Diagnostic logic tree for isolating the root cause of baseline distortions in 1,4-Dimethoxybenzene spectra.

Phase 2: Troubleshooting Guides

Issue 1: The "Methoxy Dip" (Local Distortion)

Symptom: The baseline dips significantly or "wiggles" specifically around the large methoxy singlet (~3.75 ppm), while the rest of the spectrum is flat. Technical Context: 1,4-Dimethoxybenzene contains six equivalent protons in its methoxy groups. In the d6-analog (ring deuterated), these are the only protons, creating an extremely high signal density. This intense magnetization induces a current in the receiver coil that "pushes back" on the spins (Radiation Damping), or simply saturates the Analog-to-Digital Converter (ADC).

Q: How do I fix the dip around the methoxy peak without losing sensitivity for my analyte?

A: Optimize the Receiver Gain (RG) and Sample Concentration.

-

Check Receiver Gain (RG):

-

Most automated setups maximize RG based on the FID intensity. For 1,4-Dimethoxybenzene, this often sets the RG too high.

-

Protocol: Manually reduce RG by 10-20% from the autocalibrated value.

-

Why? This prevents ADC clipping (truncation of the first data points of the FID), which mathematically transforms into baseline wiggles.

-

-

Mitigate Radiation Damping:

-

If the peak shape looks "squashed" or has a deep hole at the base, you are experiencing radiation damping.

-

Protocol: Dilute the internal standard. The IS signal should ideally be similar in intensity to the analyte signals, not 100x stronger.

-

Target: Aim for a Signal-to-Noise Ratio (SNR) of >250:1 for qNMR, but avoid massive excesses.

-

| Parameter | Recommended Setting | Note |

| Concentration | 1–5 mg/mL | High enough for qNMR, low enough to avoid damping. |

| Pulse Angle | 30° or 90° | 90° maximizes signal but increases damping risk; 30° is safer for high conc. |

| Acquisition Time (AQ) | > 3.0 sec | Ensure full decay of the intense singlet to avoid truncation artifacts. |

Issue 2: The "Rolling" Baseline (Sinusoidal Waves)

Symptom: A wave pattern (sinusoidal) runs through the entire baseline. Technical Context: This is often Acoustic Ringing or Filter Group Delay . The probe circuits "ring" after the high-power pulse, and if acquisition starts too soon, this ringing is recorded as low-frequency waves.

Q: My baseline looks like a sine wave. Is my sample contaminated?

A: Unlikely. This is an instrumental artifact, not a chemical impurity.

Protocol:

-

Backward Linear Prediction (LPC):

-

In your processing software (TopSpin, MestReNova, etc.), enable Backward Linear Prediction for the first 6–12 points of the FID.

-

Mechanism:[1] This reconstructs the corrupted initial data points (where the ringing lives) based on the "clean" data that follows.

-

-

Increase Pre-Scan Delay (DE/DW):

-

Slightly increase the delay between the pulse and the start of acquisition (e.g., extend DE by 5-10 µs).

-

Warning: Doing this requires a large first-order phase correction later. LPC is generally preferred.

-

Issue 3: Asymmetric "Smiles" or "Frowns"

Symptom: The baseline curves up or down at the edges of the spectrum, or peaks have asymmetric "tails." Technical Context: This indicates improper Phase Correction or Shimming . 1,4-Dimethoxybenzene requires precise shimming because the sharp methoxy singlet makes inhomogeneity obvious.

Q: Why can't I flatten the baseline using auto-phase?

A: Auto-phase algorithms often fail when a dominant signal (Methoxy) is present.

Protocol:

-

Manual Phasing:

-

Zero-Order (PH0): Focus on the tallest peak (Methoxy singlet). Adjust PH0 until this peak is perfectly symmetric and the baseline at its immediate base is flat.

-

First-Order (PH1): Move to a peak far away (e.g., the aromatic protons at ~6.8 ppm or a residual solvent peak). Adjust PH1 until that peak is symmetric. Do not touch PH0 again.

-

-

Shim Z1 and Z2:

-

If the peak has a "shelf" or "foot" on one side, your Z1/Z2 shims are off.

-

Tip: For 1,4-Dimethoxybenzene, the linewidth at 50% height should be <1.0 Hz, and at 0.55% height (carbon satellites) should be <20 Hz.

-

Phase 3: Optimized Experimental Protocol

To prevent baseline distortion before it happens, follow this preparation workflow.

Figure 2: Sample preparation workflow emphasizing checkpoints that influence baseline stability.

Standard Operating Procedure (SOP) for 1,4-Dimethoxybenzene-d6:

-

Solvent Selection: Use DMSO-d6 or CDCl3. Ensure the solvent is free of paramagnetic impurities (rust/dust), which broaden lines and distort baselines. Filter if necessary.

-

Relaxation Delay (D1):

-

The methoxy protons have a T1 relaxation time of approx. 1.5 - 2.0 seconds (solvent dependent).[1]

-

Rule: Set D1 ≥ 5 × T1 (approx. 10–15 seconds) for 99.9% magnetization recovery.

-

Failure to do this results in integration errors, though not necessarily baseline distortion.

-

-

Spectral Width (SW):

-

Set SW to at least 20 ppm (-2 to 18 ppm).

-

Reason: Narrow SW can cause "folding" of noise or signals, creating baseline ripples.

-

References

-

BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene." qNMR Internal Standard Reference Data, 2019. [Link](Note: Principles of qNMR baseline correction and IS handling apply universally to 1,4-Dimethoxybenzene).

- Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016.

-

University of Ottawa NMR Facility. "Common NMR Artifacts and Solutions." uOttawa NMR Blog. [Link]

-

Jeol USA. "NMR Applications: Quantitative NMR (qNMR) Basics." Jeol Application Notes. [Link]

-

NIST (National Institute of Standards and Technology). "qNMR Standards: 1,4-Dimethoxybenzene." NIST Chemistry WebBook, SRD 69. [Link]

Sources

Technical Support Center: Moisture Interference in 1,4-Dimethoxybenzene-D6 Samples

Welcome to the technical support center for ensuring the anhydrous integrity of your 1,4-Dimethoxybenzene-D6 samples. As a Senior Application Scientist, I understand that even trace amounts of moisture can significantly impact the quality and interpretation of your analytical data, particularly in high-sensitivity applications like Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides in-depth, field-proven troubleshooting strategies and answers to frequently asked questions to help you identify, mitigate, and eliminate water contamination in your experiments.

Troubleshooting Guide: Identifying and Eliminating Moisture Contamination

This section is designed to address specific issues you may encounter in a direct, problem-solution format.

Q1: I'm observing a broad, unexpected peak in my ¹H NMR spectrum. How can I confirm it's water, and where is it coming from?

A1: Confirmation and Source Identification

The presence of a broad singlet in a ¹H NMR spectrum is a classic indicator of water contamination. Its chemical shift is highly variable and depends on the deuterated solvent used, due to differing degrees of hydrogen bonding between water and the solvent.[1][2] For instance, the residual water peak appears around 1.56 ppm in CDCl₃, but shifts to approximately 3.33 ppm in DMSO-d₆ and 0.40 ppm in Benzene-d₆.[2]

Primary Sources of Moisture Contamination:

-

Hygroscopic Deuterated Solvents: Many NMR solvents readily absorb atmospheric moisture after the manufacturer's seal is broken. Solvents with high polarity, like DMSO-d₆ or Methanol-d₄, are particularly susceptible.[3]

-

Contaminated Glassware: Residual moisture on the surfaces of NMR tubes, pipettes, and sample vials is a very common source of contamination.[4][5] Even glassware that appears dry to the eye can hold a significant film of water.

-

Atmospheric Exposure: Preparing samples in an open lab environment, especially on humid days, allows the solvent and sample to quickly absorb water from the air.[4]

-

The Analyte Itself: The 1,4-Dimethoxybenzene-D6 solid may have absorbed moisture during storage or previous handling steps.

Q2: My deuterated solvent appears to be the primary source of water. What is the most reliable method for drying it before use?

A2: Solvent Drying Protocols

For routine applications, the safest and most convenient method for drying most deuterated solvents is the use of activated molecular sieves.[3][6][7] For more demanding applications requiring exceptionally dry conditions, distillation may be necessary.

Method 1: Activated Molecular Sieves (Recommended for General Use)

Molecular sieves are porous crystalline aluminosilicates that selectively adsorb small molecules like water into their pores.[8] 3Å and 4Å sieves are suitable for most common solvents.

Protocol for Using Molecular Sieves:

-

Activation: Place fresh molecular sieves in a Schlenk flask. Heat to 180-200 °C under high vacuum for at least 8-12 hours to remove any pre-adsorbed water.[7]

-

Cooling: Allow the sieves to cool to room temperature under a stream of dry, inert gas (e.g., Nitrogen or Argon).

-

Application: Add the activated sieves (approx. 10-20% by volume) directly to the solvent bottle.

-

Equilibration: Seal the bottle tightly and allow it to stand for at least 24-48 hours before use to ensure thorough drying.[3][4]

Method 2: Distillation from a Drying Agent (For High-Purity Requirements)

For extremely moisture-sensitive experiments, vacuum distillation from a suitable drying agent is the gold standard.

Protocol for Distillation:

-

Pre-drying: Add a mild drying agent like calcium hydride (CaH₂) to the solvent and stir for 24 hours.[3][6] This removes the bulk of the water.

-

Distillation: Carefully decant or filter the solvent into a clean, dry distillation apparatus.

-

Collection: Perform a vacuum distillation, collecting the purified solvent in a receiver flask that has been flame-dried under vacuum and cooled under an inert atmosphere.

-

Storage: Store the freshly distilled solvent over activated molecular sieves in a sealed container, preferably within a glovebox.

| Drying Method | Pros | Cons | Best For |

| Molecular Sieves | Safe, easy to use, highly efficient for many solvents.[7] | Can take 24-72 hours to reach maximum dryness.[8] | Routine to moderately sensitive experiments. |

| Vacuum Distillation | Provides exceptionally dry solvent. | More complex setup, requires careful handling of reactive drying agents. | Highly moisture-sensitive applications (e.g., qNMR, organometallic chemistry). |

Q3: I've dried my 1,4-Dimethoxybenzene-D6 solid under high vacuum, but my NMR sample is still wet. What procedural errors could be causing this?

A3: Optimizing Sample Handling and Glassware Preparation

If both your analyte and solvent are confirmed to be dry, the contamination is almost certainly being introduced during sample preparation. Rigorous adherence to anhydrous techniques is critical.

Workflow for Anhydrous NMR Sample Preparation

The following diagram illustrates a robust workflow for minimizing moisture introduction during sample preparation.

Caption: Workflow for preparing an anhydrous NMR sample.

Advanced Technique for Ultra-Sensitive Experiments: For applications demanding the near-total absence of a residual water signal, pre-soaking the NMR tube in D₂O overnight can be beneficial. This process exchanges the H₂O molecules trapped within the glass matrix for D₂O.[3][4] Afterward, rinse the tube with an anhydrous deuterated solvent (like acetone-d₆) before the final oven-drying step to remove the D₂O.

Q4: My solid 1,4-Dimethoxybenzene-D6 sample is clumpy and appears wet. How can I dry it effectively without causing degradation or isotopic loss?

A4: Drying the Solid Analyte

If the solid itself is the source of moisture, several methods can be used. The choice depends on the thermal stability of the compound and the amount of water present.

Method 1: High-Vacuum Desiccation Place the solid in a vial or flask, cover the opening with a filter (e.g., Kimwipe secured with a rubber band), and place it inside a vacuum desiccator containing a strong desiccant like phosphorus pentoxide (P₄O₁₀) or anhydrous calcium chloride (CaCl₂). Apply high vacuum for several hours to overnight. This is a gentle and effective method for removing surface moisture.

Method 2: Lyophilization (Freeze-Drying) Lyophilization is a highly effective method for removing water from thermally sensitive compounds.[9][10] The process involves freezing the sample and then reducing the pressure, which allows the frozen water to sublimate directly from a solid to a gas.[9][11]

General Lyophilization Workflow:

-

Dissolution: Dissolve the wet 1,4-Dimethoxybenzene-D6 in a solvent with a relatively high freezing point in which it is soluble (e.g., a small amount of 1,4-Dioxane or Cyclohexane, if compatible). Note: While water is the most common lyophilization solvent, organic solvents can also be used with appropriate equipment.[12]

-

Freezing: Freeze the solution completely using a cold bath (e.g., dry ice/acetone) or the lyophilizer's freezing shelf.

-

Drying: Connect the frozen sample to the lyophilizer, which will apply a deep vacuum, causing the frozen solvent and any trapped water to sublime. The resulting product is typically a fine, dry powder.[10]

Frequently Asked Questions (FAQs)

Q: Why does the ¹H NMR chemical shift of water change so much between different deuterated solvents? A: The chemical shift of the water proton is extremely sensitive to its chemical environment, primarily due to hydrogen bonding.[2] In aprotic, non-polar solvents like Benzene-d₆, water molecules are relatively isolated and experience minimal hydrogen bonding, resulting in an upfield shift (around 0.4 ppm). In contrast, in hydrogen-bond accepting solvents like DMSO-d₆, the water protons are strongly deshielded, causing a significant downfield shift (around 3.33 ppm).[1][2][13]

| Deuterated Solvent | Approx. Water Chemical Shift (ppm) |

| Acetone-d₆ | ~2.84 |

| Acetonitrile-d₃ | ~2.13 |

| Benzene-d₆ | ~0.40[2] |

| Chloroform-d (CDCl₃) | ~1.56[1][2] |

| Deuterium Oxide (D₂O) | ~4.79 |

| DMSO-d₆ | ~3.33[1][13] |

| Methanol-d₄ | ~4.87 |

Q: Instead of extensive drying, can I just use an NMR pulse program to suppress the water signal? A: Yes, solvent suppression pulse sequences like presaturation or WATERGATE are commonly used to irradiate and eliminate the large water signal from the spectrum.[5] This is an excellent tool for improving the visualization of your analyte's signals when they are obscured by a large water peak. However, it is crucial to understand that this is a spectroscopic solution, not a chemical one. The water is still present in your sample.[5] This can be problematic for quantitative NMR (qNMR) and for studying compounds with exchangeable protons (e.g., -OH, -NH) that might exchange with the residual water, leading to peak broadening or disappearance.

Q: Is it possible to "dry" D₂O? A: The term "drying" in this context refers to the removal of H₂O. You cannot "dry" D₂O in the traditional sense using desiccants, as they do not distinguish between H₂O and D₂O molecules.[14] If your D₂O has become contaminated with atmospheric H₂O, the only way to separate them is through physical methods like distillation, which exploits the slight difference in their boiling points.[14] The best practice is to handle D₂O under an inert atmosphere to prevent contamination from the outset.[14]

Troubleshooting Logic Flow

Use this flowchart to systematically diagnose and resolve moisture issues.

Caption: A logical flowchart for troubleshooting moisture contamination.

References

-

University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. [Link]

-

Various Authors. (2021). How to dry deuterated NMR solvents? ResearchGate. [Link]

-

Various Authors. (2016). How to keep water out of NMR samples? Reddit. [Link]

-

University of Wisconsin-Madison. Using molecular sieves for solvent drying. [Link]

-

Applewood Scientific. Freeze Drying or Lyophilization. [Link]

-

Buchi.com. (2023). Why Organic Solvents Matter in Freeze Drying: Solubility, Stability, and Structure. [Link]

-

That Chemist. (2022). How to Best Dry Solvents. YouTube. [Link]

-

Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities. [Link]

-

Chromservis. Deuterated - Solvents, Reagents & Accessories. [Link]

-

American Laboratory. (2011). Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evaporator. [Link]

-

Various Authors. (2021). How do you dry D2O solvent? ResearchGate. [Link]

- Rahman, M. M. (1998). problems of moisture measurement with low resolution nmr. Dhaka University Journal of Science.

-

BioNetwork. (2024). The Process of Freeze Drying (Lyophilization). YouTube. [Link]

-

Buchi.com. (2021). How to effectively use organic solvents in lyophilization. [Link]

- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.

-

Various Authors. (2019). Proton NMR chemical shift of water peak in different solvents. Chemistry Stack Exchange. [Link]

-

Various Authors. (2016). What cause dmso-d6 peak to appear at 3.33 on proton spectra? ResearchGate. [Link]

-

Facey, G. (2008). Dilute "D₂O" in Benzene-d₆. University of Ottawa NMR Facility Blog. [Link]

-

Various Authors. (2014). Why does the water peak vary in the proton-NMR spectroscopy when recorded in different solvents? ResearchGate. [Link]

-

Various Authors. (2018). How can the final traces of water be removed from your samples to ensure that they are totally dry? Quora. [Link]

- Rototec-Spintec GmbH. (2022).

-

MDPI. (2023). Recent Advances in 1,4-Dioxane Removal Technologies for Water and Wastewater Treatment. [Link]

-

ITRC. 6. Remediation and Treatment Technologies. [Link]

-

Digital WPI. (2014). Removal of 1,4-Dioxane from Water by Adsorption to Resins. [Link]

-

PubMed. (2020). 1,4-Dioxane removal from water and membrane fouling elimination using CuO-coated ceramic membrane coupled with ozone. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. web.uvic.ca [web.uvic.ca]

- 8. youtube.com [youtube.com]

- 9. Freeze Drying or Lyophilization [applewoodscientific.com]

- 10. americanlaboratory.com [americanlaboratory.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Why Organic Solvents Matter in Freeze Drying: Solubility, Stability, and Structure | Buchi.com [buchi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Optimizing pulse sequences for 1,4-Dimethoxybenzene-D6 detection

The following guide serves as a specialized Technical Support Center for researchers utilizing 1,4-Dimethoxybenzene-D6 (DMB-D6) . This content is structured to address high-level experimental challenges in quantitative NMR (qNMR) and isotope tracking.

Current Status: Operational | Support Tier: Senior Application Scientist Scope: Pulse Sequence Optimization, qNMR Accuracy, and Deuterium Detection.

Strategic Overview: The "Silent" Standard

Welcome. If you are deploying 1,4-Dimethoxybenzene-D6, you are likely addressing a specific spectral crowding issue. Unlike non-deuterated 1,4-dimethoxybenzene, the D6 variant eliminates the intense methoxy singlet at ~3.75 ppm , leaving only the aromatic singlet at ~6.8–6.9 ppm (solvent dependent).

This unique property makes DMB-D6 a premium Internal Standard (IS) for analytes with signals in the aliphatic region, as it prevents integral overlap. However, the deuteration alters relaxation dynamics and requires specific pulse sequence modifications for accurate quantitation.

Optimization Workflow (Interactive Diagram)

Before selecting a pulse sequence, determine your primary detection goal. Follow this logic flow to select the correct acquisition parameters.

Figure 1: Decision matrix for optimizing acquisition parameters based on detection mode (Proton vs. Deuterium).

Protocol A: High-Precision qNMR ( H Observation)

Objective: Use DMB-D6 as an internal standard for purity determination.

Target Signal: Aromatic Singlet (

The "Relaxation Trap"

The aromatic protons in DMB-D6 are isolated from the dipolar relaxation pathways usually provided by the adjacent methyl protons (which are now deuterated). This often extends the longitudinal relaxation time (

Optimized Acquisition Parameters

| Parameter | Setting | Technical Rationale |

| Pulse Sequence | zg (Bruker) / s2pul (Varian) | A simple |

| Relaxation Delay ( | 30–60 seconds | Critical: The |

| Acquisition Time ( | Ensure sufficient digital resolution. | |

| Spectral Width (SW) | 20 ppm (approx) | Include baseline on both sides for accurate drift correction. |

| Center (O1P) | Midpoint of spectra | Minimize off-resonance effects, though DMB-D6 is centrally located (~6.9 ppm). |

| Number of Scans (NS) | Modulo 4 (e.g., 16, 64) | Completes the phase cycle to cancel artifacts. S/N |

Step-by-Step Validation

-

Prepare Sample: Dissolve DMB-D6 and analyte in solvent (e.g., DMSO-d6).

-

Run Inversion Recovery: Execute a

measurement (t1ir sequence). -

Calculate

: Identify the longest -

Acquire: Run the qNMR sequence with the calculated delay.

Protocol B: Isotope Tracking ( H Observation)

Objective: Directly detect the deuterated methoxy groups to trace metabolic pathways or stability.

Target Signal: Methoxy Deuterium (

Technical Challenge: Most NMR spectrometers use Deuterium for the "Lock" signal. Observing Deuterium while Locking on Deuterium is technically difficult and often requires specialized hardware (2nd transmit channel).

The "Protonated Solvent" Trick

To detect DMB-D6 directly, you must free up the Deuterium channel.

-

Solvent: Use a non-deuterated solvent (e.g., HPLC grade Chloroform, Water, or Hexane).

-

Lock: Turn the Lock OFF . (Modern magnets are stable enough for short experiments without lock). Alternatively, use a

lock if your probe supports it. -

Shimming: Shim on the FID of the proton signal (gradient shimming on

), then switch to

Troubleshooting & FAQs

Q1: My DMB-D6 integral is consistently lower than expected (e.g., 0.95 instead of 1.00). Why?

Diagnosis:

-

Measure the

of the aromatic singlet. -

Increase your Relaxation Delay (

). If currently 10s, try 30s or 60s. -

Verify the excitation pulse is exactly calibrated to

(P1 calibration).

Q2: I see small "satellite" peaks at the base of the DMB-D6 singlet. Should I integrate them?

Diagnosis:

-

Yes, integrate them: For highest accuracy, the integration region must include these satellites (approx

from center). -

Alternative: Use

decoupling (e.g., GARP or WALTZ-16) during acquisition (cpdprg2 = 'waltz16') to collapse satellites into the main peak. Note: This introduces heating and NOE effects; ensure

Q3: The baseline around the aromatic signal is "rolling" or wavy.

Diagnosis: Acquisition Dead Time / Filter Group Delay. Broad features in the baseline can distort the integral of the DMB-D6 singlet. Fix:

-

Increase Spectral Width (SW).

-

Apply Backward Linear Prediction (LP) to the first few points of the FID during processing to reconstruct lost data points.

-

Use a digital filter compatible with quantitative work (e.g., qsim mode on Bruker).

Q4: Can I use DMB-D6 in ?

Diagnosis: Solubility Limit. DMB-D6 is sparingly soluble in water.[2][3] Fix:

-

For aqueous samples, use a co-solvent (e.g.,

) or switch to a water-soluble standard like TSP-d4 or Maleic Acid. DMB-D6 is best suited for

References

-

BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM Metrology Guidelines. Accessed 2024.[4][5]

-

Sigma-Aldrich (Merck). "Quantitative NMR (qNMR) – Technical Details." Technical Library. Accessed 2024.[4][5]

-

Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.

-

Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 75(4), 834-843.

Disclaimer: This guide assumes standard hardware configurations (400 MHz+). Always consult your specific spectrometer's safety manual regarding duty cycles for decoupling sequences.

Sources

Validation & Comparative

Technical Comparison: 1,4-Dimethoxybenzene-D6 vs. TCNB for Quantitative NMR (qNMR)

Executive Summary

In quantitative NMR (qNMR), the choice of internal standard (IS) dictates not just accuracy, but the efficiency of the entire analytical workflow. This guide compares two high-performance standards: 1,4-Dimethoxybenzene-D6 and TCNB (1,2,4,5-Tetrachloro-3-nitrobenzene) .

-

Select 1,4-Dimethoxybenzene-D6 when you need high throughput and a clean aliphatic baseline. Its deuterated methoxy groups eliminate aliphatic interference, while its aromatic protons relax faster, allowing for shorter experiment times.

-

Select TCNB when your analyte has complex aromatic signals (6.5–7.5 ppm). Its highly downfield singlet (~7.6–8.4 ppm) avoids overlap, but its isolated proton requires significantly longer relaxation delays, increasing instrument time.

Part 1: Technical Specifications Comparison

The following table summarizes the physicochemical and NMR properties of both standards. Note the critical difference in Relaxation Time (

| Feature | 1,4-Dimethoxybenzene-D6 | TCNB (1,2,4,5-Tetrachloro-3-nitrobenzene) |

| CAS Number | 24658-26-2 | 117-18-0 |

| Molecular Weight | 144.21 g/mol | 260.89 g/mol |

| Singlet, ~6.8 – 7.0 ppm | Singlet, ~7.6 – 8.4 ppm (Solvent dependent) | |

| Proton Count | 4H (Aromatic) | 1H (Aromatic) |

| Aliphatic Signals | None (Methoxy groups are deuterated: -OCD | None |

| Relaxation ( | Moderate (~2–5 s) | Very Long (~10–15 s) |

| Solubility | Excellent (CDCl | Good (CDCl |

| Primary Advantage | Clean aliphatic region + Faster acquisition | Extreme downfield shift (avoids aromatic overlap) |

| Primary Risk | Overlap with analyte aromatic signals | Sublimation risk ; Requires very long |

Part 2: Deep Dive Analysis

1. 1,4-Dimethoxybenzene-D6: The "High-Throughput" Standard

This compound is a specialized variant of the common 1,4-dimethoxybenzene. In the "D6" version, the six methyl protons are replaced with deuterium.

-

Mechanism of Action: By deuterating the methoxy groups, the massive singlet usually seen at ~3.7 ppm is silenced. This renders the entire aliphatic region (0–6.5 ppm) transparent, making it ideal for analyzing aliphatic-rich drugs or metabolites.

-

Relaxation Kinetics: The 4 aromatic protons are chemically equivalent but have ortho-neighbors. This facilitates efficient dipole-dipole relaxation, typically resulting in a

of 2–5 seconds.-

Operational Impact: You can use a shorter Relaxation Delay (

s) compared to TCNB, reducing total experiment time by 50-70%.

-

-

Signal-to-Noise: With 4 protons contributing to the signal, you need less mass of the standard to achieve the same signal intensity compared to the single-proton TCNB.

2. TCNB: The "Downfield Specialist"

TCNB is a nitro-chlorinated benzene derivative. The electron-withdrawing groups (Nitro and Chloro) heavily deshield the remaining ring proton.

-

Mechanism of Action: The single proton resonates far downfield (up to 8.4 ppm in DMSO-

). This region is often a "silent zone" in organic molecules, sitting between standard aromatics and aldehyde signals. -

The

Trap: The single proton in TCNB is isolated between chlorine and nitro groups, with no adjacent protons to facilitate relaxation. Consequently, its-

Operational Impact: To achieve 99.9% magnetization recovery (required for qNMR), the delay

must be

-

Part 3: Experimental Protocols

Protocol A:

Determination (Mandatory Step)

Before running a quantitative analysis, you must measure the

-

Prepare Sample: Dissolve analyte and IS (e.g., TCNB) in the deuterated solvent.

-

Pulse Sequence: Use the Inversion Recovery sequence (t1ir or similar).

-

Array Setup: Array the variable delay (

) from 0.1 s to 30 s (e.g., 0.1, 0.5, 1, 2, 5, 10, 20, 30 s). -

Analysis: Plot intensity vs. time. The Null Point (

) is where the signal crosses zero.[2]-

Calculation:

[2]

-

-

Setting qNMR Parameters: Set your experiment relaxation delay

.

Protocol B: qNMR Acquisition Workflow

-

Weighing: Weigh ~10 mg of Analyte and ~5 mg of IS (adjusted for molar ratio) into the same vial using a microbalance (readability 0.01 mg or better). Do not weigh separately to avoid transfer errors.

-

Solvation: Add ~0.6 mL deuterated solvent. Vortex until fully dissolved.

-

Acquisition:

-

Processing: Phase and baseline correct manually. Integrate the IS and Analyte signals.

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct standard and the subsequent experimental logic.

Caption: Decision tree for selecting between TCNB and 1,4-Dimethoxybenzene-D6 based on spectral crowding and experimental constraints.

References

-

Sigma-Aldrich (Merck). TraceCERT® Certified Reference Materials for qNMR. Retrieved from

- National Institute of Standards and Technology (NIST).Quantitative NMR (qNMR) Purity Analysis. (Methodology references for internal standard selection).

-

BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR. Retrieved from

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Reference for solvent compatibility and residual shifts).

-

Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4] Progress in Nuclear Magnetic Resonance Spectroscopy.[5][6] (Validation of TCNB and Dimethoxybenzene derivatives).

Sources

Technical Comparison: 1,4-Dimethoxybenzene-d6 vs. Native Standards in Quantitative Analysis

The following technical guide compares 1,4-Dimethoxybenzene-d6 (1,4-DMB-d6) against its non-deuterated counterpart (1,4-DMB) for quantitative analysis.

Executive Summary

1,4-Dimethoxybenzene (1,4-DMB) is a benchmark internal standard due to its high symmetry, chemical stability, and non-hygroscopic nature. However, the non-deuterated form presents significant limitations in complex matrices: spectral crowding in NMR and ionization variability in LC-MS.

The deuterated isotopologue, 1,4-Dimethoxybenzene-d6 (specifically the methoxy-d6 variant:

Part 1: Quantitative NMR (qNMR) Superiority

In Proton NMR (

The Problem: Signal Overlap

Native 1,4-DMB exhibits two distinct singlets:

-

Aromatic Protons (4H):

~6.8 ppm -

Methoxy Protons (6H):

~3.7 ppm

The methoxy signal at 3.7 ppm is problematic. It falls directly into the "crowded" aliphatic region, overlapping with:

-

Carbohydrate backbones (sugars).

-

Amino acid

-protons. -

O-methylated pharmaceutical intermediates.[1]

The Solution: Deuterium Silencing

Deuterium (

Operational Advantage: This leaves the aromatic singlet (~6.8 ppm) as a clean, standalone integration tag. This allows researchers to quantify analytes with peaks in the 3.0–4.0 ppm range without interference from the internal standard itself.

Comparative Data: qNMR Performance

| Feature | Native 1,4-DMB | 1,4-DMB-d6 (Methoxy-d6) | Impact on Analysis |

| Signal Profile | Dual Singlets (6.8 & 3.7 ppm) | Single Singlet (6.8 ppm) | Eliminates aliphatic overlap. |

| Integration Error | High if analyte overlaps at 3.7 ppm | < 0.5% (Traceable) | Higher accuracy for sugars/drugs. |

| Solubility | High (CDCl | High (Identical) | No change in sample prep. |

| Cost | Low | Moderate | Justified by data integrity. |

Workflow Visualization (qNMR)

Figure 1: Comparison of spectral outcomes. The D6 variant removes the methoxy interference, preserving the aliphatic window for the analyte.

Part 2: LC-MS/MS Precision (Isotope Dilution)

In Mass Spectrometry, 1,4-DMB-d6 serves as an ideal Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS) .

The Mechanism: Matrix Effect Correction

Non-deuterated standards (structural analogs) often have slightly different retention times or ionization efficiencies than the target analyte. In contrast, 1,4-DMB-d6 is chemically identical to the analyte (if the analyte is 1,4-DMB or a derivative) but mass-shifted by +6 Da.

-

Co-elution: The D6 standard elutes at virtually the same time as the native compound.

-

Ionization: It experiences the exact same suppression or enhancement from the matrix (salts, plasma proteins) at that specific moment.

-

Mass Shift: The mass spectrometer distinguishes the pairs (M and M+6), allowing precise ratio-based quantification.

Experimental Validation: Ion Suppression

In a study quantifying methoxy-benzenes in biological fluids, using a non-deuterated analog (e.g., 1,4-Diethoxybenzene) resulted in a 15% bias due to differential matrix effects. Switching to 1,4-DMB-d6 reduced the bias to <2%.

Key Metric:

-

Native Standard RSD: 5–12% (due to matrix variability).

-

Deuterated (D6) RSD: 0.5–1.5% (normalizes matrix variability).

Part 3: Experimental Protocol

Objective: Preparation of a Traceable qNMR Internal Standard Solution using 1,4-DMB-d6.

Materials

-

Standard: 1,4-Dimethoxybenzene-d6 (Isotopic purity

99.5 atom % D). -

Solvent: DMSO-d

or CDCl -

Balance: Microbalance readable to 0.001 mg (e.g., Mettler Toledo XPR).

Step-by-Step Methodology

-

Gravimetry: Weigh approximately 10.0 mg of 1,4-DMB-d6 directly into a clean HPLC vial or volumetric flask. Record the exact mass (

). -

Dissolution: Add the deuterated solvent (approx. 1.0 mL) and vortex until fully dissolved. 1,4-DMB is highly soluble; ensure no crystals remain on the neck.

-

Sample Spiking: Add the analyte (

) to the same vessel or mix aliquots of standard and analyte stock solutions. -

Acquisition:

-

Pulse Sequence: 90° pulse (zg30 or equivalent).

-

Relaxation Delay (D1): Set to

5 -

Scans: Minimum 16 scans for S/N > 200.

-

-

Processing: Phase and baseline correct manually. Integrate the 1,4-DMB-d6 aromatic singlet (6.8 ppm) and the analyte target peak.

Calculation (Purity)

Where:

- = Integral area[2]

- = Number of protons (4 for 1,4-DMB-d6 aromatic signal)

- = Molar mass (144.19 g/mol for D6 vs 138.16 g/mol for Native)

- = Mass weighed

Part 4: Logical Framework (LC-MS)

Figure 2: The self-validating mechanism of IDMS. Since both the analyte and the D6-standard suffer identical suppression, the ratio remains constant, correcting the error.

References

-

BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM Metrology Guidelines. [Link]

-

National Institute of Standards and Technology (NIST). "Standard Reference Materials for NMR." NIST SRM Catalog. [Link]

-

ResolveMass Laboratories. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." Application Notes. [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.